molecular formula C18H21FN4O3S B610490 Ripk-IN-4

Ripk-IN-4

Cat. No.: B610490
M. Wt: 392.4 g/mol
InChI Key: QWDMZDSZMVJFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIPK-IN-4 is a potent and selective inhibitor of receptor-interacting protein kinase 2 (RIPK2). It exhibits excellent oral bioavailability, making it a promising candidate for therapeutic applications .

Preparation Methods

Industrial Production:: Information regarding industrial-scale production methods for RIPK-IN-4 is limited. Typically, pharmaceutical companies optimize synthetic routes for large-scale production, considering cost-effectiveness, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions:: RIPK-IN-4 may undergo various chemical reactions, including oxidation, reduction, and substitution. specific examples are not widely documented.

Common Reagents and Conditions:: While exact reagents and conditions remain undisclosed, this compound’s synthesis likely involves standard organic chemistry techniques. Researchers would employ appropriate reagents (oxidizing agents, reducing agents, etc.) under specific conditions (temperature, solvent, etc.).

Major Products:: Without specific data, we cannot pinpoint the major products formed during this compound synthesis. these would depend on the reaction pathways and functional groups involved.

Scientific Research Applications

RIPK-IN-4’s applications span multiple scientific fields:

    Chemistry: Researchers study its chemical properties, stability, and reactivity.

    Biology: Investigating its effects on cellular processes, signaling pathways, and cell survival.

    Medicine: Exploring its potential as a therapeutic agent, especially in inflammatory diseases.

    Industry: Assessing its viability for drug development.

Mechanism of Action

RIPK-IN-4 primarily targets RIPK2. Its mechanism involves inhibiting RIPK2 activity, affecting downstream signaling pathways. Further research is needed to elucidate the precise molecular interactions.

Comparison with Similar Compounds

While RIPK-IN-4’s uniqueness is evident due to its selectivity for RIPK2, other related compounds include RIPK1 inhibitors (e.g., RIPK1-IN-4) and broader kinase inhibitors.

Remember that this compound’s full potential awaits further exploration, and ongoing research will uncover additional insights into its applications and mechanisms .

Properties

IUPAC Name

4-(6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridin-3-yl)-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDMZDSZMVJFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ripk-IN-4
Reactant of Route 2
Reactant of Route 2
Ripk-IN-4
Reactant of Route 3
Reactant of Route 3
Ripk-IN-4
Reactant of Route 4
Reactant of Route 4
Ripk-IN-4
Reactant of Route 5
Reactant of Route 5
Ripk-IN-4
Reactant of Route 6
Ripk-IN-4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.